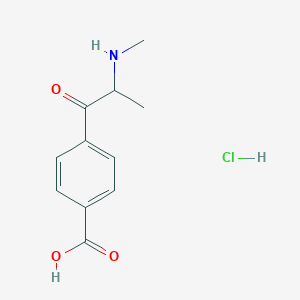
4-Carboxy-Mephedrone Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Carboxy-Mephedrone Hydrochloride is a metabolite of Mephedrone Hydrochloride, a synthetic cathinone known for its stimulant properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Carboxy-Mephedrone Hydrochloride involves multiple steps, starting from the precursor Mephedrone. The primary metabolic pathway for Mephedrone is through cytochrome CYP2D6, producing metabolites such as 4-carboxy-dihydromephedrone . The synthetic route typically involves the oxidation of Mephedrone to form the carboxylic acid derivative.
Industrial Production Methods: This includes the use of advanced chromatographic techniques for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions: 4-Carboxy-Mephedrone Hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of Mephedrone to its carboxylic acid derivative.
Reduction: Potential reduction of the carboxylic acid group to an alcohol.
Substitution: Possible substitution reactions at the aromatic ring or the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent, but typically involve halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or halogenated analogs .
Aplicaciones Científicas De Investigación
4-Carboxy-Mephedrone Hydrochloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Carboxy-Mephedrone Hydrochloride involves the inhibition of monoamine reuptake by neurons. It decreases the rate of synthesis of monoamine oxidase and catechol-O-methyltransferase, leading to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin . This results in its stimulant effects and potential psychoactive properties.
Comparación Con Compuestos Similares
Mephedrone (4-Methylmethcathinone): A synthetic cathinone with similar stimulant properties.
Methcathinone: Another synthetic cathinone with comparable effects.
MDMA (3,4-Methylenedioxymethamphetamine): Shares some psychoactive properties with Mephedrone.
Uniqueness: 4-Carboxy-Mephedrone Hydrochloride is unique due to its specific metabolic pathway and the presence of a carboxylic acid group, which differentiates it from other synthetic cathinones.
Propiedades
Fórmula molecular |
C11H14ClNO3 |
|---|---|
Peso molecular |
243.68 g/mol |
Nombre IUPAC |
4-[2-(methylamino)propanoyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c1-7(12-2)10(13)8-3-5-9(6-4-8)11(14)15;/h3-7,12H,1-2H3,(H,14,15);1H |
Clave InChI |
IUMNINNRIBRZKU-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC=C(C=C1)C(=O)O)NC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















